molecular formula C12H18FN B15263712 5-fluoro-2-methyl-N-(3-methylbutan-2-yl)aniline

5-fluoro-2-methyl-N-(3-methylbutan-2-yl)aniline

Cat. No.: B15263712
M. Wt: 195.28 g/mol
InChI Key: QERICFSUFVZNHD-UHFFFAOYSA-N
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Description

5-fluoro-2-methyl-N-(3-methylbutan-2-yl)aniline is an organic compound with the molecular formula C12H18FN. It is a derivative of aniline, where the aniline ring is substituted with a fluorine atom at the 5-position, a methyl group at the 2-position, and an N-(3-methylbutan-2-yl) group. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-methyl-N-(3-methylbutan-2-yl)aniline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale nitration and reduction processes, followed by fluorination and alkylation. These processes are optimized for high yield and purity, with careful control of reaction conditions to minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-fluoro-2-methyl-N-(3-methylbutan-2-yl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines .

Scientific Research Applications

5-fluoro-2-methyl-N-(3-methylbutan-2-yl)aniline has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-fluoro-2-methyl-N-(3-methylbutan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The fluorine atom and the alkyl groups play a crucial role in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-fluoro-2-methyl-N-(3-methylbutan-2-yl)aniline is unique due to the presence of both the fluorine atom and the N-(3-methylbutan-2-yl) group. These substituents confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H18FN

Molecular Weight

195.28 g/mol

IUPAC Name

5-fluoro-2-methyl-N-(3-methylbutan-2-yl)aniline

InChI

InChI=1S/C12H18FN/c1-8(2)10(4)14-12-7-11(13)6-5-9(12)3/h5-8,10,14H,1-4H3

InChI Key

QERICFSUFVZNHD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(C)C(C)C

Origin of Product

United States

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